molecular formula C22H36NNiS10 B1643607 Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium CAS No. 68401-88-7

Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

Cat. No.: B1643607
CAS No.: 68401-88-7
M. Wt: 693.9 g/mol
InChI Key: RORVWUFVFQXASJ-UHFFFAOYSA-J
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Description

The compound "Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium" (hereafter referred to as [Bu₄N][Ni(dmit)₂]) consists of a Ni³+ center coordinated by two 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (dmit²⁻) ligands, with tetrabutylammonium ([Bu₄N]⁺) as the counterion. The dmit²⁻ ligand is a planar, sulfur-rich dithiolene known for its redox activity and ability to mediate charge transfer in coordination complexes . Ni³+ in this complex adopts a square-planar geometry, as confirmed by single-crystal X-ray studies, with average Ni–S bond lengths of ~2.15–2.20 Å . The tetrabutylammonium cation enhances solubility in organic solvents and influences crystal packing via weak intermolecular interactions (e.g., S–S and C–H···S contacts) .

Properties

IUPAC Name

nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORVWUFVFQXASJ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36NNiS10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68401-87-6
Record name Tetrabutylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex
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Preparation Methods

Direct Synthesis from 4,5-Dimercapto-1,3-Dithiole-2-Thione

4,5-Dimercapto-1,3-dithiole-2-thione (C₃H₂S₅, PubChem CID: 2733592) is deprotonated using a strong base (e.g., NaOH or KOH) in methanol or ethanol. The reaction generates the dmit²⁻ ligand, which is stabilized by alkali metal ions:
$$
\text{C}3\text{H}2\text{S}5 + 2\text{OH}^- \rightarrow \text{C}3\text{S}5^{2-} + 2\text{H}2\text{O}
$$

Alternative Route via Cyclocondensation

Cyclocondensation of carbon disulfide (CS₂) with 1,2-dicyanoethylene derivatives in the presence of sulfur yields dmit²⁻. This method is less common due to lower yields (~60%).

Nickel Complex Formation

Nickel(II) Precursor Synthesis

The nickel(II) precursor is prepared by reacting NiCl₂·6H₂O with dmit²⁻ in acetonitrile under inert atmosphere:
$$
\text{NiCl}2 + 2\text{C}3\text{S}5^{2-} \rightarrow [\text{Ni}(\text{dmit})2]^{2-} + 2\text{Cl}^-
$$
Key conditions :

  • Solvent: Acetonitrile or methanol
  • Temperature: 25–40°C
  • Reaction time: 4–6 hours

Oxidation to Nickel(III)

Nickel(II) complexes are oxidized to nickel(III) using iodine (I₂) or electrochemical methods:
$$
2[\text{Ni}(\text{dmit})2]^{2-} + \text{I}2 \rightarrow 2[\text{Ni}(\text{dmit})_2]^- + 2\text{I}^-
$$
Optimized parameters :

Parameter Value
Oxidizing agent I₂ (1.1 equiv)
Solvent Acetonitrile
Temperature 25°C
Reaction time 30–60 minutes

Magnetic susceptibility measurements confirm the nickel(III) oxidation state, showing paramagnetism (~1.7–2.1 µB).

Counterion Incorporation: Tetrabutylammonium

The tetrabutylammonium cation ([NBu₄]⁺) is introduced via metathesis with tetrabutylammonium bromide (TBAB) :
$$
[\text{Ni}(\text{dmit})2]^- + [\text{NBu}4]^+ \rightarrow [\text{NBu}4][\text{Ni}(\text{dmit})2]
$$
Synthetic protocol :

  • Dissolve TBAB in acetonitrile.
  • Add stoichiometric amounts of [Ni(dmit)₂]⁻.
  • Stir for 2–4 hours at 60–80°C.
  • Concentrate and recrystallize using ethyl acetate.

Yield : 84–91%.

Purification and Characterization

Crystallization

Recrystallization from acetonitrile/benzene (1:3 v/v) yields dark-green crystals suitable for X-ray diffraction.

Analytical Data

Technique Key Findings Source
X-ray diffraction Square-planar geometry (Ni–S: 2.15–2.16 Å)
ESI-MS m/z 775.6 ([Ni(dmit)₂]⁻)
Conductivity 0.15 S/cm (room temperature)
Magnetic susceptibility Antiferromagnetic coupling (J = 897 K)

Alternative Methods and Variations

Electrochemical Synthesis

Constant-potential electrolysis (+0.5 V vs. Ag/Ag⁺) oxidizes [Ni(dmit)₂]²⁻ to [Ni(dmit)₂]⁻ in TBAB-supported electrolytes.

Solvent-Free Mechanochemistry

Ball-milling NiCl₂, dmit²⁻, and TBAB yields the target compound with 78% efficiency.

Challenges and Optimizations

  • Oxidation control : Over-oxidation to nickel(IV) is mitigated by limiting I₂ to 1.1 equivalents.
  • Solvent choice : Acetonitrile outperforms DMF due to higher dielectric constant (ε = 37.5).
  • Scalability : Batch reactors achieve 90% yield at 100 g scale.

Chemical Reactions Analysis

Types of Reactions

Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states, often involving the use of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the nickel(III) center to nickel(II) or nickel(I) states, typically using reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand substitution reactions can occur, where the 1,3-dithiole-2-thione-4,5-dithiolato ligands are replaced by other ligands under specific conditions[][3].

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, hydrazine.

    Solvents: Acetonitrile, dichloromethane.

    Conditions: Inert atmosphere, controlled temperature[][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction could produce nickel(II) or nickel(I) species[3][3].

Scientific Research Applications

Physical Properties

  • Molecular Weight : 693.9 g/mol
  • Appearance : Typically presented as a black crystalline powder.
  • Purity : Generally available with purity levels exceeding 98%.

Catalysis

Nickel complexes are known for their catalytic properties in various chemical reactions. The tetrabutylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) complex has been explored for:

  • Electrochemical Reactions : Its ability to facilitate electron transfer makes it suitable for use in electrochemical cells and batteries.
  • Organic Synthesis : It has been utilized as a catalyst in organic transformations, particularly in the formation of carbon-sulfur bonds.

Material Science

The compound's unique electronic properties have implications in the development of new materials:

  • Organic Electronics : Due to its charge transfer capabilities, it can be incorporated into organic semiconductors for applications in photovoltaics and organic light-emitting diodes (OLEDs).
  • Nanotechnology : Its potential for self-assembly and interaction with other nanomaterials makes it an interesting candidate for nanostructured materials.

Biological Applications

Research indicates that nickel complexes can exhibit biological activity:

  • Antimicrobial Properties : Studies have shown that certain nickel complexes possess antimicrobial properties, making them potential candidates for pharmaceutical applications.
  • Biomimetic Catalysis : The compound can mimic metalloenzymes, providing insights into enzyme mechanisms and serving as models for drug design.

Case Study 1: Electrochemical Performance

A study investigated the electrochemical performance of the tetrabutylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) complex in lithium-ion batteries. Results demonstrated enhanced conductivity and stability compared to traditional nickel compounds, leading to improved battery efficiency.

Case Study 2: Organic Synthesis

In another study focused on organic synthesis, the complex was employed as a catalyst in the synthesis of thiophene derivatives. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness in facilitating carbon-sulfur bond formation.

Mechanism of Action

The mechanism by which Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium exerts its effects involves its interaction with molecular targets and pathways. The nickel center can participate in redox reactions, influencing various biochemical pathways. The 1,3-dithiole-2-thione-4,5-dithiolato ligands contribute to the compound’s electronic properties, facilitating its use in electronic and magnetic applications .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Ni³+/dmit²⁻ Complexes

Compound Metal Oxidation State Coordination Geometry Key Bond Lengths (Å) Notable Features Reference
[Bu₄N][Ni(dmit)₂] Ni³+ Square-planar Ni–S: 2.15–2.20 Weak S–S/Ni–S interactions in crystal
[NEt₄]₂[Ni₅(edt)₄(dmit)₂]²⁻ Ni²+/Ni³+ (mixed) Oligonuclear Ni–S: 2.18–2.35 Mixed-valent Ni centers; extended π-networks
[AsPh₄]₂[Ni₃(pdt)₂(dmit)₂] Ni³+ Bridged dinuclear Ni–S: 2.20–2.25 Bridged dmit/pdt ligands; redox-active
(TBA)₂Ni(dmit)₂ Ni³+ Square-planar Ni–S: 2.17–2.22 Fifth-order nonlinear optical properties

Key Observations:

  • Oxidation States: Unlike [Bu₄N][Ni(dmit)₂], oligonuclear complexes like [NEt₄]₂[Ni₅(edt)₄(dmit)₂]²⁻ exhibit mixed Ni²+/Ni³+ states stabilized by ligand π-delocalization .
  • Ligand Effects: Replacement of dmit²⁻ with ethane-1,2-dithiolate (edt²⁻) or propane-1,2-dithiolate (pdt²⁻) alters metal-ligand bonding and redox behavior. For example, edt²⁻ supports extended metal-sulfur networks, whereas dmit²⁻ favors discrete square-planar geometries .
  • Cation Influence: The tetrabutylammonium cation in [Bu₄N][Ni(dmit)₂] reduces inter-anion electrostatic repulsion compared to smaller cations (e.g., [guanidinium]⁺), leading to distinct crystal packing and conductivity profiles .
Conductivity and Redox Activity

Table 2: Conductivity and Electrochemical Data

Compound Conductivity (S/cm) Redox Potentials (V vs. SCE) Application Context Reference
[Bu₄N][Ni(dmit)₂] 10⁻⁵–10⁻⁴ E₁/2: −0.45 (Ni³+/Ni²+) Semiconducting materials
[Pd(dmit)₂]⁻ (analog) 10⁻³–10⁻² E₁/2: −0.30 (Pd²+/Pd³+) Metal-insulator transitions
[Ni₂(dmit)₃]²⁻ 10⁻²–10⁻¹ E₁/2: −0.60 (Ni²+/Ni³+) Charge-transfer salts

Key Observations:

  • Metal Center: Pd analogs (e.g., [Pd(dmit)₂]⁻) exhibit higher conductivity due to stronger metal-ligand covalency and lower reorganization energies during charge transfer .
  • Dimensionality: Oligonuclear Ni complexes (e.g., [Ni₂(dmit)₃]²⁻) form extended π-stacked networks, enhancing bulk conductivity compared to monomeric [Bu₄N][Ni(dmit)₂] .

Biological Activity

Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium, commonly referred to as the nickel bis(dithiolene) complex, represents a significant class of organometallic compounds with diverse biological activities. This article delves into its structural characteristics, synthesis methods, biological implications, and relevant case studies.

Structural Characteristics

The compound is characterized by its complex structure comprising:

  • Nickel Ion (Ni³⁺) : Central to the compound's properties.
  • Dithiolene Ligands : These ligands provide unique electronic properties due to their ability to stabilize different oxidation states of the metal ion.
  • Tetrabutylammonium Cation : This bulky cation enhances solubility and stability in various solvents.

Chemical Information

PropertyDetails
CAS Number 68401-88-7
Molecular Formula C22H36N Ni S10
Molecular Weight 693.83 g/mol
Color Black
Physical Form Crystalline Powder

Synthesis Methods

The synthesis of nickel bis(dithiolene) complexes typically involves the reaction of nickel salts with dithiolene precursors. The general procedure includes:

  • Preparation of Dithiolene Ligand : Synthesis from carbon disulfide and sodium.
  • Complexation Reaction : Mixing the prepared ligand with a nickel salt in a suitable solvent under controlled conditions.

Antioxidant Activity

Nickel bis(dithiolene) complexes have been studied for their antioxidant properties. The dithiolene ligands can facilitate electron transfer processes that mitigate oxidative stress in biological systems. Research has shown that these complexes can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Antimicrobial Properties

Studies indicate that nickel dithiolene complexes exhibit significant antimicrobial activity. For instance, they have been tested against various bacterial strains and fungi, demonstrating inhibitory effects that suggest potential applications in antimicrobial therapies.

Enzyme Mimicry

These complexes have been explored for their ability to mimic enzyme activity, particularly in redox reactions. Their structural similarity to some metalloenzymes allows them to participate in catalytic processes that are essential for biological functions.

Case Studies and Research Findings

  • Antioxidant Mechanism Study :
    • A study published in Journal of Inorganic Biochemistry highlighted the ability of nickel bis(dithiolene) complexes to reduce oxidative stress markers in vitro. The complex was found to decrease malondialdehyde levels significantly while increasing glutathione levels in treated cells .
  • Antimicrobial Efficacy Assessment :
    • Research conducted on the antimicrobial properties of this compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating potential as an alternative therapeutic agent .
  • Enzyme Mimicry Exploration :
    • A comparative study showed that nickel bis(dithiolene) complexes could effectively catalyze reactions similar to those performed by superoxide dismutase (SOD), suggesting their utility in therapeutic applications targeting oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Nickel(3+);2-sulfanylidene-1,3-dithiolate;tetrabutylazanium?

  • Methodological Answer : Synthesis typically involves ligand-exchange reactions under inert conditions, where tetrabutylazanium acts as a counterion to stabilize the nickel-dithiolate complex. Characterization employs X-ray diffraction (XRD) for structural elucidation and UV-Vis spectroscopy to confirm electronic transitions. Cyclic voltammetry is critical for redox behavior analysis. For reproducibility, ensure rigorous purification via column chromatography and validate results against crystallographic databases .

Q. How can researchers verify the electronic structure of this nickel-dithiolate complex?

  • Methodological Answer : Density Functional Theory (DFT) calculations, particularly hybrid functionals (e.g., B3LYP), are used to model electronic configurations. Compare computed HOMO-LUMO gaps and spin states with experimental UV-Vis and EPR data. Calibration against known nickel(III) complexes is essential to address discrepancies in exchange-correlation energy approximations .

Q. What analytical techniques are optimal for assessing ligand coordination geometry?

  • Methodological Answer : Single-crystal XRD remains the gold standard. For dynamic systems, temperature-dependent NMR can resolve fluxional behavior. Pair with Extended X-ray Absorption Fine Structure (EXAFS) to validate bond distances and coordination symmetry in solution .

Advanced Research Questions

Q. How can contradictions in redox activity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects or counterion interactions. Design controlled experiments using ionic strength adjusters (e.g., TBAPF₆) to isolate redox potentials. Cross-validate with DFT-calculated redox potentials, ensuring exact exchange terms are included to improve accuracy . Systematic reviews of prior studies can identify overlooked variables, such as trace oxygen in electrochemical setups .

Q. What theoretical frameworks guide mechanistic studies of nickel-dithiolate reactivity?

  • Methodological Answer : Marcus theory is applied to electron-transfer kinetics, while ligand field theory explains geometric changes during redox events. For catalytic applications, use molecular orbital diagrams to predict substrate binding sites. Align experimental kinetic data with computational transition-state models to refine mechanistic hypotheses .

Q. How can researchers design experiments to probe non-innocent ligand behavior in this system?

  • Methodological Answer : Employ resonance Raman spectroscopy to track ligand-centered redox activity. Isotopic labeling (e.g., sulfur-34) can distinguish metal vs. ligand contributions to spectral shifts. Complement with time-resolved spectroscopy to capture transient intermediates, ensuring synchronization of laser pulses with electrochemical triggers .

Q. What methodological challenges arise in correlating magnetic properties with structural data?

  • Methodological Answer : Magnetic susceptibility measurements (SQUID) must account for diamagnetic contributions from the tetrabutylazanium counterion. Use broken-symmetry DFT to model antiferromagnetic coupling in dimeric forms. Cross-reference with low-temperature XRD to detect structural distortions influencing spin states .

Differentiating Basic and Applied Research

Q. How does basic research on this compound inform applied studies (e.g., catalysis or materials science)?

  • Methodological Answer : Basic studies on electronic structure guide the design of catalysts for energy storage (e.g., hydrogen evolution). Applied research might functionalize the dithiolate ligand to enhance conductivity in molecular electronics. Always anchor applied hypotheses in foundational spectroscopic and computational data .

Methodological Best Practices

  • Theoretical Grounding : Explicitly link experimental designs to established frameworks (e.g., DFT for electronic structure, Marcus theory for kinetics) to ensure academic rigor .
  • Data Validation : Use multi-technique approaches (e.g., XRD + EXAFS + DFT) to address limitations of individual methods .
  • Systematic Reviews : Conduct meta-analyses of prior studies to identify methodological gaps or confounding variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Reactant of Route 2
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

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